(2R)-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}(phenyl)ethanoic acid
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Overview
Description
(2R)-2-{[3-(6-CHLORO-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID is a synthetic organic compound that features an indole moiety, a phenyl group, and a chiral center. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[3-(6-CHLORO-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other methods.
Chlorination: The indole ring is chlorinated at the 6-position using reagents like thionyl chloride or N-chlorosuccinimide.
Amidation: The chlorinated indole is then reacted with 3-bromopropanoic acid to form the propanoyl intermediate.
Coupling with Phenylalanine: The propanoyl intermediate is coupled with (2R)-phenylalanine under peptide coupling conditions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the carbonyl group in the propanoyl moiety.
Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the propanoyl moiety.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
It may serve as a probe in biological studies to understand the role of indole derivatives in biological systems.
Medicine
Industry
Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, influencing biological pathways. The presence of the phenylalanine moiety suggests potential interactions with proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Tryptophan: An essential amino acid with an indole side chain.
Uniqueness
The unique combination of the indole moiety, chlorination, and the phenylalanine-derived structure may confer specific biological activities not seen in other compounds.
Properties
Molecular Formula |
C19H17ClN2O3 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
(2R)-2-[3-(6-chloroindol-1-yl)propanoylamino]-2-phenylacetic acid |
InChI |
InChI=1S/C19H17ClN2O3/c20-15-7-6-13-8-10-22(16(13)12-15)11-9-17(23)21-18(19(24)25)14-4-2-1-3-5-14/h1-8,10,12,18H,9,11H2,(H,21,23)(H,24,25)/t18-/m1/s1 |
InChI Key |
XLXTYALZUAXZCB-GOSISDBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)CCN2C=CC3=C2C=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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